2-Benzenesulfonamidopropanoic acid
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Overview
Description
Scientific Research Applications
2-Benzenesulfonamidopropanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of D-alanine-derived peptidomimetics and dithiazolylamide derivatives, which are potential microsomal aminopeptidase inhibitors.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-Benzenesulfonamidopropanoic acid is a type of sulfonamide, a class of drugs known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial agents .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This inhibition disrupts DNA synthesis in bacteria, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, as folic acid is a precursor to nucleotides required for DNA replication .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed throughout the body, including in tissues and fluids . They are primarily eliminated via renal excretion .
Result of Action
The primary molecular effect of this compound is the inhibition of folic acid synthesis, which leads to a disruption in DNA synthesis . On a cellular level, this results in the death of bacterial cells due to their inability to replicate their DNA and divide .
Action Environment
The efficacy and stability of this compound, like many other drugs, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the drug .
Biochemical Analysis
Cellular Effects
2-Benzenesulfonamidopropanoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative phosphorylation and cellular respiration . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, affecting energy production, biosynthesis, and degradation processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution pattern of this compound can impact its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization can influence the interactions of this compound with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Benzenesulfonamidopropanoic acid typically involves the reaction of D-alanine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-Benzenesulfonamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
N-Phenylsulfonylglycine: Another sulfonamide derivative with comparable chemical properties.
Sulfanilamide: A well-known sulfonamide used in various antibacterial formulations.
Uniqueness
2-Benzenesulfonamidopropanoic acid is unique due to its specific structure, which allows it to be used in the synthesis of peptidomimetics and other derivatives. Its ability to inhibit microsomal aminopeptidase makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-(benzenesulfonamido)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.